Bromhydrate de 4-bromo-3-pyridineméthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

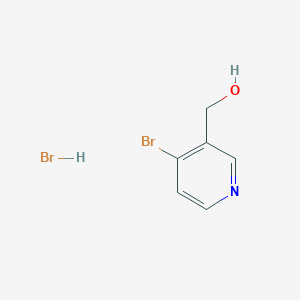

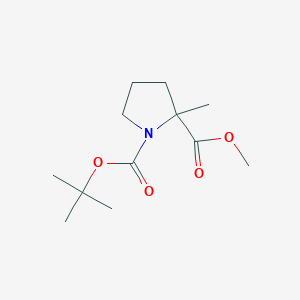

4-Bromo-3-pyridinemethanol hydrobromide, also known as 4-Bromo-3-pyridinemethanol, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been used in a number of laboratory experiments in order to investigate its properties and potential uses.

Applications De Recherche Scientifique

Synthèse organique

Bromhydrate de 4-bromo-3-pyridineméthanol: est un intermédiaire précieux en synthèse organique. Son atome de brome et son cycle pyridine en font un réactif polyvalent pour la construction de molécules organiques complexes. Il est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont largement répandus dans de nombreux médicaments .

Chimie médicinale

En chimie médicinale, ce composé sert de bloc de construction pour le développement de nouveaux médicaments. Son motif structural se retrouve dans de nombreuses molécules biologiquement actives, ce qui en fait un élément essentiel dans les processus de conception et de découverte de médicaments .

Science des matériaux

La partie pyridine du This compound peut interagir avec divers matériaux, conduisant potentiellement au développement de nouveaux matériaux aux propriétés uniques. Les chercheurs en science des matériaux pourraient explorer ses applications dans la création de nouveaux polymères ou revêtements .

Enseignement de la chimie

Ce composé peut être utilisé dans les contextes éducatifs pour enseigner des concepts avancés de chimie organique. Ses réactions peuvent illustrer des principes clés tels que la substitution nucléophile et la substitution électrophile aromatique, offrant une expérience pratique aux étudiants .

Chimie analytique

This compound: peut être utilisé comme standard ou réactif dans les méthodes analytiques. Sa structure et ses propriétés bien définies permettent son utilisation dans les courbes d'étalonnage et l'analyse quantitative .

Chimie agricole

La structure de la pyridine bromée est similaire à celle de certains herbicides et pesticides. Ainsi, ce composé pourrait être utilisé dans la synthèse de nouveaux produits agrochimiques visant à améliorer la protection des cultures et le rendement .

Science de l'environnement

Les chercheurs pourraient étudier le devenir environnemental du This compound ou de ses dérivés, en étudiant ses produits de dégradation et leur impact sur les écosystèmes. Ceci est crucial pour évaluer la sécurité et les risques environnementaux de nouveaux produits chimiques .

Catalyse

En raison de son atome de brome réactif, ce composé pourrait être exploré en tant que catalyseur ou précurseur de catalyseur dans diverses réactions chimiques, améliorant potentiellement les vitesses de réaction ou la sélectivité .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that it is a key intermediate in the synthesis of rupatadine , which is known to target histamine and platelet-activating factor (PAF) receptors .

Mode of Action

If we consider its role in the synthesis of rupatadine, it can be inferred that it may interact with histamine and paf receptors, leading to the alleviation of allergy symptoms .

Biochemical Pathways

Given its role in the synthesis of rupatadine, it may be involved in the histamine and paf signaling pathways .

Result of Action

Considering its role in the synthesis of rupatadine, it may contribute to the reduction of allergy symptoms .

Analyse Biochimique

Biochemical Properties

4-Bromo-3-pyridinemethanol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 4-Bromo-3-pyridinemethanol hydrobromide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These changes can result in altered cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation .

Molecular Mechanism

At the molecular level, 4-Bromo-3-pyridinemethanol hydrobromide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-pyridinemethanol hydrobromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-pyridinemethanol hydrobromide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-pyridinemethanol hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism. High doses of 4-Bromo-3-pyridinemethanol hydrobromide can lead to toxicity, manifesting as organ damage, altered physiological functions, or even mortality .

Metabolic Pathways

4-Bromo-3-pyridinemethanol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic fluxes and metabolite levels, potentially leading to changes in the overall metabolic state of the organism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects .

Transport and Distribution

The transport and distribution of 4-Bromo-3-pyridinemethanol hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 4-Bromo-3-pyridinemethanol hydrobromide can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 4-Bromo-3-pyridinemethanol hydrobromide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of 4-Bromo-3-pyridinemethanol hydrobromide is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

(4-bromopyridin-3-yl)methanol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMZVNVPHSRWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CO.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)